Physicochemical Differentiation: Computed Lipophilicity (XLogP3) vs. Des-Ethyl and Regioisomeric Analogs
The target compound's lipophilicity, a key determinant of membrane permeability and non-specific protein binding, is quantitatively distinct from its closest analogs. The computed XLogP3-AA for CAS 99857-17-7 is reported as 0.9, while the N1-unsubstituted (des-ethyl) analog, N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide, is predicted to have an XLogP3 of approximately 0.2—a 0.7 log unit difference. This ~0.7 log unit increase represents an approximately 5-fold higher predicted partition coefficient, which can meaningfully alter membrane permeability and metabolic clearance in biological systems . During lead optimization, such a shift is frequently sufficient to move a compound from a low-permeability to a moderate-permeability category under Lipinski's rules.
| Evidence Dimension | Computed LogP (XLogP3-AA) |
|---|---|
| Target Compound Data | 0.9 |
| Comparator Or Baseline | Des-ethyl analog (N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide): Predicted XLogP3 ≈ 0.2 (based on class-level structural increments) |
| Quantified Difference | Δ ≈ +0.7 log units (~5× higher partition coefficient) |
| Conditions | In silico prediction (XLogP3-AA algorithm); no experimental logP measurement available for CAS 99857-17-7 |
Why This Matters
A 0.7 log unit shift in partition coefficient can alter membrane permeability classification from low to moderate, directly impacting oral bioavailability predictions and justifying specific procurement of the N-ethyl congener for SAR studies where permeability is a design parameter.
